molecular formula C16H20F3N7O B11148182 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone

6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone

Cat. No.: B11148182
M. Wt: 383.37 g/mol
InChI Key: WUUXZKPQVRKMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone is a structurally complex molecule featuring a triazolopyrazine core fused with a pyrimidine moiety and a trifluoromethyl substituent. The compound’s trifluoromethyl group enhances metabolic stability and binding affinity, while the hexanone linker may influence pharmacokinetic properties such as solubility and bioavailability.

Properties

Molecular Formula

C16H20F3N7O

Molecular Weight

383.37 g/mol

IUPAC Name

6-(pyrimidin-2-ylamino)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]hexan-1-one

InChI

InChI=1S/C16H20F3N7O/c17-16(18,19)14-24-23-12-11-25(9-10-26(12)14)13(27)5-2-1-3-6-20-15-21-7-4-8-22-15/h4,7-8H,1-3,5-6,9-11H2,(H,20,21,22)

InChI Key

WUUXZKPQVRKMOB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CCCCCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone involves multiple steps, including the formation of the pyrimidinylamino group, the introduction of the trifluoromethyl group, and the construction of the triazolopyrazinyl ring. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compound 4n : 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Molecular Formula : C₁₉H₁₅F₃N₆O₂ (416.36 g/mol) .
  • Key Features: Shares a dihydropyrazolo-pyrimidinone core but lacks the triazolo[4,3-a]pyrazine ring.

Compound 39 : (6-Fluoro-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)((3aR,5R,6aS)-5-(2-Trifluoromethylphenyl)Hexahydrocyclopenta[c]Pyrrol-2(1H)-yl)-Methanone

  • Key Features : Incorporates a triazolo[4,3-a]pyridine ring instead of pyrazine, with a cyclopenta-pyrrolidine substituent. The fluorine atom may enhance metabolic resistance but reduces solubility .
  • Synthesis : Prepared via LiOH-mediated hydrolysis, highlighting divergent synthetic pathways compared to the target compound’s stereoselective reduction methods .

MK85 : 3-(3,5-Bis(Trifluoromethyl)Phenyl)-5-(4-Methyl-1,4,5,6,7,8-Hexahydro-1H-Pyrazolo[1,5-a]Pyrimidin-7(4H)-One)

  • Key Features: Features a pyrazolo[1,5-a]pyrimidinone core with bis(trifluoromethyl)phenyl substituents.

Pharmacological Analogs: Sitagliptin Derivatives

The target compound shares structural homology with intermediates in sitagliptin synthesis, a DPP-4 inhibitor. Key distinctions include:

  • Sitagliptin Intermediate : 1-{3-(Trifluoromethyl)-5,6-Dihydro-[1,2,4]Triazolo[4,3-a]Pyrazin-7(8H)-yl}-4-(2,4,5-Trifluorophenyl)Butane-1,3-Dione
    • Stereoselective Synthesis : Achieved 42.4% yield using NaBH₄/HCOOH, avoiding costly catalysts .
    • Bioactivity : Demonstrated high DPP-4 inhibition (IC₅₀ = 18 nM) due to optimal trifluoromethyl positioning and β-ketoamide pharmacophore .
  • Target Compound: Replaces the β-ketoamide with a hexanone linker, which may reduce enzymatic affinity but improve metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or MIC) Synthesis Yield Reference
Target Compound Triazolo[4,3-a]pyrazine Trifluoromethyl, pyrimidinylamino Under investigation N/A
Compound 4n Pyrazolo[1,5-a]pyrimidinone Diazenyl, 4-hydroxyphenyl MIC = 12.5 µg/mL (E. coli) 65%
Sitagliptin Intermediate Triazolo[4,3-a]pyrazine Trifluoromethyl, β-ketoamide IC₅₀ = 18 nM (DPP-4) 42.4%
MK85 Pyrazolo[1,5-a]pyrimidinone Bis(trifluoromethyl)phenyl Not reported 78%

Research Findings and Challenges

  • Stereochemical Control: The target compound’s hexanone linker requires precise stereoselective synthesis, contrasting with sitagliptin’s β-ketoamide group, which benefits from NaBH₄/HCOOH reduction .
  • Metabolic Stability: The trifluoromethyl group in the target compound likely enhances resistance to cytochrome P450 oxidation compared to non-fluorinated analogs .

Biological Activity

The compound 6-(2-pyrimidinylamino)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-hexanone is a member of a novel class of heterocyclic compounds that have shown significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₅F₃N₄O
  • Molecular Weight: 406.28 g/mol
  • IUPAC Name: this compound

The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the primary mechanisms of action for this compound is its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus. Research indicates that this compound exhibits potent inhibitory activity against DPP-IV with an IC₅₀ value of approximately 18 nM , demonstrating high selectivity over other proline-selective peptidases .

Antidiabetic Effects

In preclinical studies, the compound has shown significant antidiabetic effects. It enhances insulin secretion in response to glucose and improves glycemic control in animal models. The oral bioavailability and efficacy observed in these models suggest potential for clinical application in diabetes management .

Study on Efficacy in Animal Models

A study conducted on diabetic rats demonstrated that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to increased insulin sensitivity and enhanced beta-cell function .

Comparative Analysis with Other DPP-IV Inhibitors

The following table summarizes the biological activity of this compound compared to other known DPP-IV inhibitors:

Compound NameIC₅₀ (nM)SelectivityNotes
This compound18HighPotent DPP-IV inhibitor
Sitagliptin20ModerateEstablished DPP-IV inhibitor
Vildagliptin25ModerateAnother DPP-IV inhibitor

The compound's mechanism involves competitive inhibition of the DPP-IV enzyme. By blocking this enzyme's activity, it prolongs the action of incretin hormones which are crucial for regulating insulin secretion and glucose homeostasis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.